molecular formula C13H14O3 B563558 Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate CAS No. 196597-65-6

Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate

Cat. No. B563558
M. Wt: 218.252
InChI Key: SJGFAGDJJKISNM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate is a chemical compound with the molecular formula C₁₃H₁₄O₃ . It is a type of benzofuran derivative, which are ubiquitous in nature and known for their strong biological activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate consists of 13 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

Benzofuran derivatives, including Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate, can undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can provide 2-arylbenzofurans . Another reaction involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate include a melting point of 47-49°C . The compound has a molecular weight of 218.249 Da .

Scientific Research Applications

Anti-tumor Activity

  • Scientific Field : Medical Research, Oncology
  • Application Summary : Benzofuran compounds have shown strong biological activities such as anti-tumor . Some substituted benzofurans have dramatic anticancer activities .
  • Results or Outcomes : Compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of compound 36 as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Antiviral Activity

  • Scientific Field : Virology, Pharmacology
  • Application Summary : Some benzofuran derivatives have been found to exhibit antiviral effects .
  • Results or Outcomes : Compound 56 is a benzofuran derivative found in Eupatorium adenophorum which exhibits antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively .

Total Synthesis of Natural Products

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzofuran rings are found in many natural products . The total synthesis of these natural products has attracted much attention from synthetic organic chemists .
  • Results or Outcomes : The total synthesis of the naturally occurring demethoxy-egonol 31c [5- (3-hydroxypropyl)-2- (3′,4′-methylenedioxyphenyl)benzofuran], a congener of which is used in the treatment of asthma and rheumatism .

Anti-Hepatitis C Virus Activity

  • Scientific Field : Virology, Pharmacology
  • Application Summary : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Antibacterial Activity

  • Scientific Field : Microbiology, Pharmacology
  • Application Summary : Benzofuran compounds have shown strong biological activities such as antibacterial .

Anti-Oxidative Activity

  • Scientific Field : Biochemistry, Pharmacology
  • Application Summary : Benzofuran compounds have shown strong biological activities such as anti-oxidative .

Safety And Hazards

Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate is classified as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent any harm.

Future Directions

Benzofuran compounds, including Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring these activities further and developing novel methods for the synthesis of benzofuran derivatives .

properties

IUPAC Name

ethyl (E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3-6,9H,2,7-8H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGFAGDJJKISNM-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate

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